Canertinib - 267243-28-7

Canertinib

Catalog Number: EVT-262597
CAS Number: 267243-28-7
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Canertinib dihydrochloride [] is an investigational, orally bioavailable, small molecule tyrosine kinase inhibitor (TKI) [] that acts as an irreversible pan-ErbB inhibitor []. This means it blocks signal transduction through all four members of the ErbB (or epidermal growth factor [EGF]) family: EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4) [, , ]. It has been investigated primarily for its potential antineoplastic and radiosensitizing activities in various cancers, showing activity against glioblastoma, mesothelioma, non-small cell lung cancer, mammary tumors, and orthotopic bladder tumors [].

Synthesis Analysis

One improved synthesis method for Canertinib starts with 2-amino-4-fluorobenzoic acid and formamidine acetate []. The process involves several steps:

This optimized method produces Canertinib with an overall yield of 23.4%, a significant improvement of 17.2% compared to previously reported methods [].

Molecular Structure Analysis
  • Etherification: This reaction occurs between 6-amino-7-hydroxy-3,4-dihydroquinazoline-4-one and 3-(4-morpholinyl)-1-propanol, resulting in the formation of 6-amino-7-[3-(4-morpholinyl)propoxy]-3,4-dihydroquinazoline-4-one [].
  • Acylation: This reaction involves 6-amino-7-[3-(4-morpholinyl)propoxy]-3,4-dihydroquinazoline-4-one and propenoic acid or acryloyl chloride, yielding 7-[3-(4-morpholinyl)propoxy]-6-acrylamido-3,4-dihydroquinazoline-4-one [].
  • Condensation: The final step is a condensation reaction between 7-[3-(4-morpholinyl)propoxy]-6-acrylamido-3,4-dihydroquinazoline-4-one and 4-fluoro-3-chloroaniline to produce Canertinib [].
Mechanism of Action

Canertinib functions by irreversibly binding to the intracellular kinase domain of ErbB family receptors [, , , ]. This binding prevents the receptor tyrosine kinases from becoming activated by phosphorylation, thus inhibiting downstream signal transduction pathways involved in tumor cell proliferation, survival, invasion, and angiogenesis [, , , , , , , , , ].

  • ErbB receptor phosphorylation: Canertinib effectively inhibits the phosphorylation of all four ErbB receptors, preventing their activation [, , , , , , , ].
  • Downstream signaling pathways: By blocking ErbB receptor activity, Canertinib disrupts key downstream pathways such as PI3K/Akt, MAPK/ERK, and STAT3, which are frequently dysregulated in cancer cells and contribute to tumor growth and survival [, , , , , , , , , , , ].
  • Cell cycle progression: Canertinib can induce cell cycle arrest in the G1 phase, preventing tumor cell proliferation [].
  • Apoptosis: Canertinib can trigger programmed cell death (apoptosis) in cancer cells, leading to tumor regression [, , , , , , , ].
  • Angiogenesis: Studies have indicated that Canertinib might also suppress the formation of new blood vessels (angiogenesis) in tumors, further inhibiting tumor growth and metastasis [, ].
Physical and Chemical Properties Analysis
  • Solubility: Canertinib dihydrochloride is water-soluble [].
  • Oral bioavailability: Canertinib can be administered orally and exhibits good bioavailability [, ].
Applications
  • In vitro studies: Canertinib demonstrates significant growth inhibitory effects on various cancer cell lines, including glioblastoma, mesothelioma, non-small cell lung cancer, mammary tumors, bladder cancer, leukemia, and melanoma [, , , , , , , , , , , , , , , , , , , , , , , , ].
  • In vivo studies: Canertinib has demonstrated efficacy in inhibiting tumor growth in xenograft mouse models of melanoma, medulloblastoma, and lung cancer [, , , ].
  • Radiosensitization: Canertinib enhances the effects of radiation therapy in various cancer cell lines, suggesting its potential as a radiosensitizing agent [].
  • Combination therapy: Preclinical studies have shown synergistic or additive antitumor effects when Canertinib is combined with other chemotherapeutic agents, such as cisplatin, topotecan, gemcitabine, vemurafenib, and PI3K/AKT pathway inhibitors [, , , , , , ].
  • Non-alcoholic fatty liver disease (NAFLD): Recent research suggests that Canertinib can prevent and reverse NAFLD progression in a mouse model, highlighting its potential therapeutic application beyond cancer [].
Future Directions
  • Overcoming drug resistance: Investigating mechanisms of resistance to Canertinib and developing strategies to overcome them, such as combination therapies with other targeted agents or chemotherapies [, , , , , , , , , , , , ].
  • Optimizing treatment regimens: Determining optimal dosing schedules and identifying biomarkers for patient stratification to enhance efficacy and minimize toxicity [, ].
  • Exploring novel applications: Further investigating the therapeutic potential of Canertinib in NAFLD and other diseases where ErbB receptor signaling plays a crucial role [].
  • Developing next-generation inhibitors: Designing and synthesizing novel ErbB inhibitors with improved potency, selectivity, and safety profiles [, ].

Properties

CAS Number

267243-28-7

Product Name

Canertinib

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide

Molecular Formula

C24H25ClFN5O3

Molecular Weight

485.9 g/mol

InChI

InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29)

InChI Key

OMZCMEYTWSXEPZ-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Solubility

Soluble in DMSO

Synonyms

CI1033; CI1033; CI-1033; PD183805; PD183805; PD183805; Canertinib free base; Canertinib

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.